

# CAS number and IUPAC nomenclature for Methyl tetrahydropyran-4-carboxylate

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## Compound of Interest

Compound Name: Methyl tetrahydropyran-4-carboxylate

Cat. No.: B027781

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## In-Depth Technical Guide: Methyl Tetrahydropyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **Methyl tetrahydropyran-4-carboxylate**, a heterocyclic ester with potential applications in drug development, particularly as an anti-tubercular agent. This document details its chemical identity, including its CAS number and IUPAC nomenclature, and presents key physicochemical properties. A detailed experimental protocol for its synthesis is provided. Furthermore, this guide explores its purported biological activity, focusing on its interaction with the Cannabinoid Receptor 1 (CB1) and the downstream signaling pathways implicated in its mechanism of action. A standard protocol for assessing its anti-tubercular efficacy is also included. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutics.

### Chemical Identification and Properties

**Methyl tetrahydropyran-4-carboxylate**, also referred to as Methyl tetrahydro-2H-pyran-4-carboxylate, is a cyclic ether and ester. Its unique structural features are of interest in medicinal

chemistry for the development of new therapeutic agents.

Property	Value
CAS Number	110238-91-0
IUPAC Name	Methyl tetrahydro-2H-pyran-4-carboxylate
Synonyms	TETRAHYDROPYRAN-4-CARBOXYLIC ACID METHYL ESTER, THPE, methyl oxane-4-carboxylate
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	144.17 g/mol
Appearance	Colorless liquid
Density	1.08 g/cm <sup>3</sup>
Boiling Point	197 °C
Flash Point	86 °C

## Synthesis of Methyl Tetrahydropyran-4-carboxylate

A common and efficient method for the synthesis of **Methyl tetrahydropyran-4-carboxylate** is through the esterification of tetrahydropyran-4-carboxylic acid.

### Experimental Protocol: Esterification of Tetrahydropyran-4-carboxylic Acid

This protocol details the synthesis of **Methyl tetrahydropyran-4-carboxylate** from tetrahydropyran-4-carboxylic acid and dimethyl sulfate using potassium carbonate as a base.

[1]

Materials:

- Tetrahydropyran-4-carboxylic acid
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

- Dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ )
- Acetone

Procedure:

- To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), slowly add Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).
- Following the addition of the carboxylic acid, add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the reaction mixture.
- Heat the reaction mixture and stir for 3 hours.
- After the reaction is complete, remove the inorganic salts by filtration and wash the filter cake with acetone.
- Combine the filtrates, dry, and concentrate to yield **Methyl tetrahydropyran-4-carboxylate**.

## Biological Activity and Signaling Pathway

**Methyl tetrahydropyran-4-carboxylate** has been identified as a potential anti-tubercular agent. It is suggested that its mechanism of action involves the modulation of the Cannabinoid Receptor 1 (CB1).

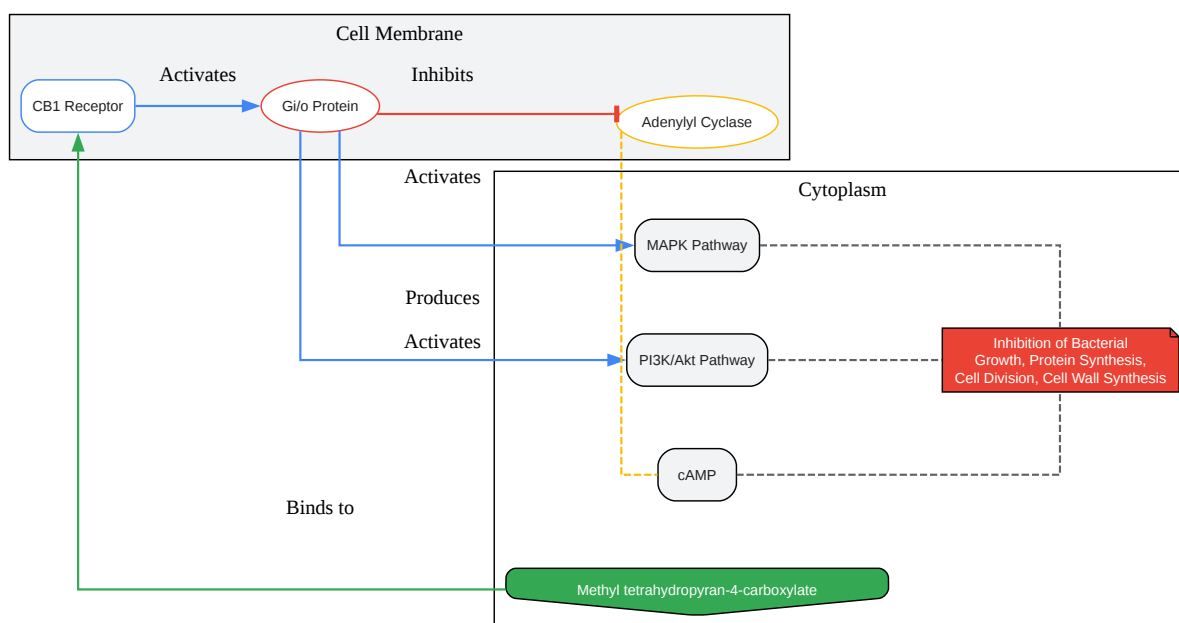
## Proposed Mechanism of Action

It is hypothesized that **Methyl tetrahydropyran-4-carboxylate** binds to the CB1 receptor, a G-protein coupled receptor (GPCR), leading to the inhibition of bacterial growth. The downstream effects of this binding are thought to include the inhibition of essential cellular processes such as protein synthesis, cell division, and cell wall biosynthesis in *Mycobacterium tuberculosis*.

## CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the Gi/o family of G-proteins.<sup>[2]</sup> Upon activation by a ligand, the receptor triggers a cascade of intracellular events:

- Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][3]
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also stimulate the MAPK signaling cascade, which is involved in regulating cell proliferation and other cellular processes.[1][3]
- Activation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another downstream target of CB1 receptor activation, playing a role in cell survival and metabolism.[3]



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**Caption:** Proposed signaling pathway of **Methyl tetrahydropyran-4-carboxylate** via the CB1 receptor.

## Experimental Protocols for Biological Evaluation

To assess the anti-tubercular properties of **Methyl tetrahydropyran-4-carboxylate** and to validate its interaction with the CB1 receptor, specific in vitro assays are required.

### Anti-Tubercular Activity Assessment: Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against *Mycobacterium tuberculosis*.<sup>[3][4]</sup>

Materials:

- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Resazurin sodium salt solution (0.01% w/v in distilled water)
- 96-well microtiter plates
- Test compound (**Methyl tetrahydropyran-4-carboxylate**)
- Positive control (e.g., Isoniazid)
- Negative control (no drug)

Procedure:

- Prepare a serial dilution of the test compound in the 96-well plate.
- Prepare an inoculum of *M. tuberculosis* H37Rv and adjust the turbidity to a McFarland standard of 1.0.

- Add the bacterial inoculum to each well containing the test compound.
- Incubate the plates at 37°C for 7 days.
- After incubation, add 30 µL of the resazurin solution to each well.
- Re-incubate the plates for 24-48 hours.
- Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
- The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

## CB1 Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a competitive binding assay to determine the affinity of **Methyl tetrahydropyran-4-carboxylate** for the CB1 receptor using a radiolabeled ligand.

Materials:

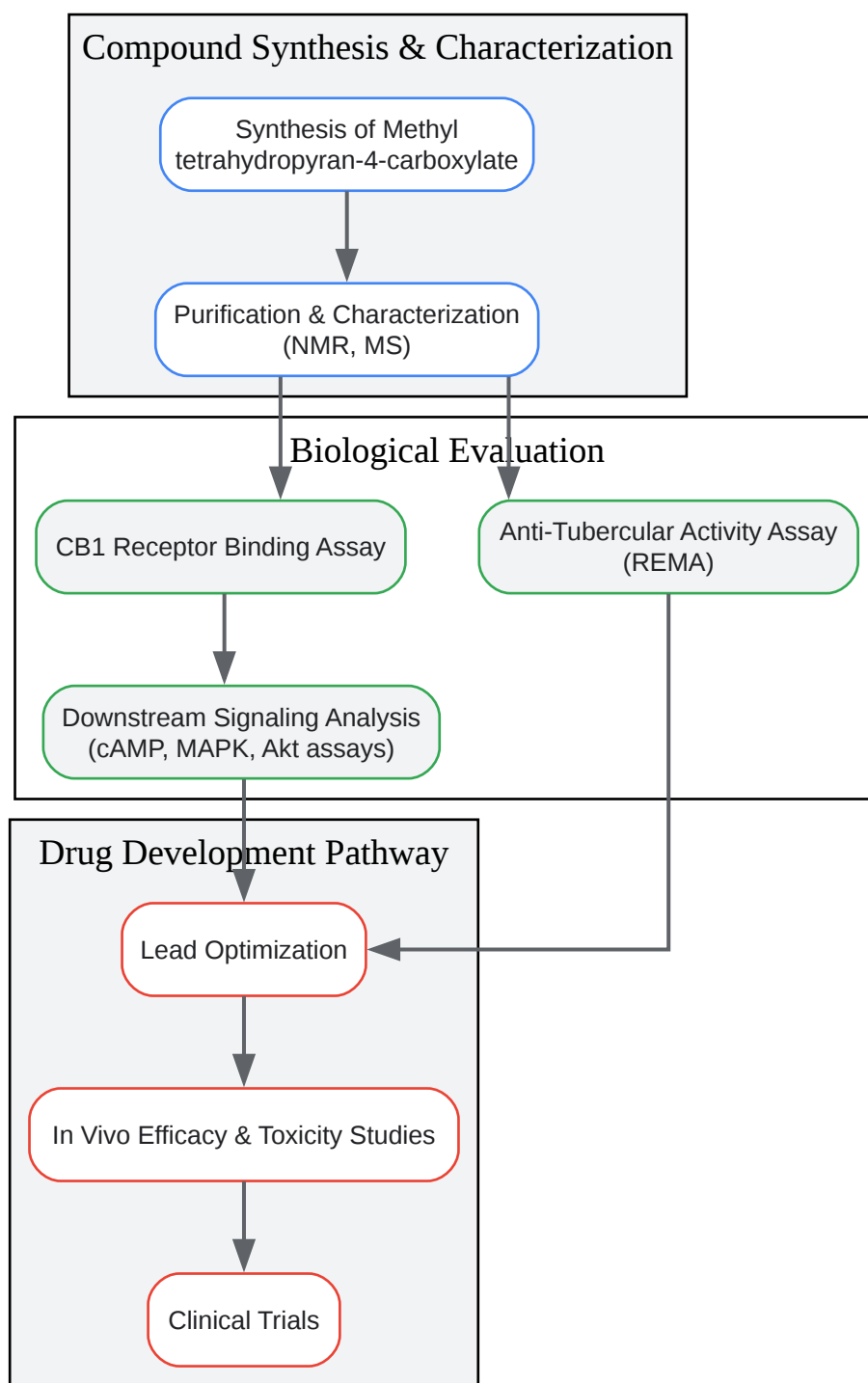
- Cell membranes expressing the human CB1 receptor
- Radioligand (e.g., [<sup>3</sup>H]CP-55,940)
- Test compound (**Methyl tetrahydropyran-4-carboxylate**)
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, BSA)
- Non-specific binding control (a high concentration of a known CB1 ligand)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.
- For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled CB1 ligand.
- Incubate the mixture at 37°C for 1 hour to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The  $K_i$  (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

## Conclusion

**Methyl tetrahydropyran-4-carboxylate** presents a promising scaffold for the development of novel anti-tubercular agents. Its synthesis is straightforward, and its proposed mechanism of action via the CB1 receptor offers a potential new avenue for combating *Mycobacterium tuberculosis*. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.



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**Caption:** Experimental and developmental workflow for **Methyl tetrahydropyran-4-carboxylate**.



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- To cite this document: BenchChem. [CAS number and IUPAC nomenclature for Methyl tetrahydropyran-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027781#cas-number-and-iupac-nomenclature-for-methyl-tetrahydropyran-4-carboxylate]

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